(4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl)boronic acid
Overview
Description
The “5-Amino-1,3,4-thiadiazol-2-yl” is a moiety that exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . It is used in the design and synthesis of various derivatives for their urease inhibitor activities .
Synthesis Analysis
The compounds with “5-Amino-1,3,4-thiadiazol-2-yl” are synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .
Chemical Reactions Analysis
The compounds with “5-Amino-1,3,4-thiadiazol-2-yl” have been evaluated for their urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
Scientific Research Applications
Bioanalysis and Anticancer Potential
A study highlights the development of a boronic acid-based molecule with anticancer activity. This molecule demonstrated promising activity against various cell lines at low concentrations. The study also developed a bioanalytical method for characterizing the molecule, finding it stable under various conditions and identifying metabolites through mass spectrometry. This work underlines the molecule's potential in anticancer drug development (Zagade et al., 2020).
Nanoparticle Modification for Antiviral Therapeutics
Phenylboronic-acid-modified nanoparticles have shown promise as antiviral inhibitors, particularly against the Hepatitis C virus. This "proof-of-concept" study demonstrates the novel viral entry activity of these nanoparticles, suggesting their potential as a therapeutic strategy for blocking viral entry of HCV (Khanal et al., 2013).
Synthesis Techniques
Research on the synthesis and crystal structure of amino-3-fluorophenyl boronic acid from 4-bromo-2-fluoroaniline has been reported. This work is significant for constructing glucose-sensing materials that operate at physiological pH, highlighting the importance of boronic acids in the synthesis of biologically active compounds (Das et al., 2003).
Fluorescence Recognition
A boronic acid derivative was synthesized for use as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions with high selectivity and sensitivity. This research indicates the compound's utility in detecting these ions in real water samples and intracellular environments, showcasing the versatility of boronic acid derivatives in sensor applications (Selvaraj et al., 2019).
Carbohydrate Binding for Medical Diagnostics
A study introduced a new class of carbohydrate-binding boronic acids that show superior complexing abilities with model glycopyranosides under physiologically relevant conditions. These findings open new avenues for the design of receptors and sensors for cell-surface glycoconjugates, with significant implications for medical diagnostics and biochemistry studies (Dowlut & Hall, 2006).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that their targets may be bacterial or fungal enzymes or proteins.
Mode of Action
This could potentially alter the function of the target protein, leading to the observed biological effects .
Biochemical Pathways
Based on its structural similarity to other thiadiazole derivatives, it may interfere with pathways involving enzymes or proteins that are crucial for microbial growth and survival .
Result of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that this compound may also have the potential to inhibit the growth of certain microbes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenylboronic acid . .
Future Directions
Properties
IUPAC Name |
[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BN3O2S/c10-8-12-11-7(15-8)5-1-3-6(4-2-5)9(13)14/h1-4,13-14H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLUIXIRFSJARE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NN=C(S2)N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657402 | |
Record name | [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-52-5 | |
Record name | [4-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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